4-Formamido-1-benzylpiperidine Human PDE4D Binding Affinity: Kd 79 nM by SPR
4-Formamido-1-benzylpiperidine demonstrates measurable binding affinity to human PDE4D with a dissociation constant (Kd) of 79 nM determined by surface plasmon resonance (SPR) assay [1]. This establishes the compound as a PDE4D ligand. In contrast, unsubstituted piperidine lacks the benzyl and formamido substituents required for PDE4D engagement, while the compound's binding profile can be referenced against the broader benzylpiperidine class, where structurally related N-benzylpiperidine derivatives have shown PDE4 inhibitory activities with IC50 values reported in the 25 nM range for certain optimized analogs [2].
| Evidence Dimension | Human PDE4D binding affinity |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | Unsubstituted piperidine (no measurable PDE4D binding); related N-substituted piperidine PDE4 inhibitors (class reference: IC50 ~25 nM for optimized analogs) |
| Quantified Difference | Target compound is an active PDE4D ligand; unsubstituted piperidine shows no relevant PDE4D activity. Class-level activity range spans approximately 25-158 nM for PDE4 inhibition. |
| Conditions | Human PDE4D; SPR assay; 320 sec treatment; 900 sec measurement duration; Vrije Universiteit Amsterdam/ChEMBL curated data [1] |
Why This Matters
For PDE4-focused screening campaigns, the documented 79 nM Kd provides a benchmark activity threshold against which novel analogs can be evaluated.
- [1] BindingDB BDBM50512766 / CHEMBL4436770. Affinity Data: Kd 79 nM for human PDE4D. SPR assay. Curated by ChEMBL. View Source
- [2] US5919801A. N-substituted piperidines as PDE4 inhibitors. Priority date 1997-09-19. View Source
